methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate
Description
Methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate is a heterocyclic compound featuring a benzoate ester core linked to a sulfonamide group and a 1-ethyltetrazole-substituted methoxyphenyl moiety.
Properties
Molecular Formula |
C18H19N5O5S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[5-(1-ethyltetrazol-5-yl)-2-methoxyphenyl]sulfonylamino]benzoate |
InChI |
InChI=1S/C18H19N5O5S/c1-4-23-17(19-21-22-23)12-9-10-15(27-2)16(11-12)29(25,26)20-14-8-6-5-7-13(14)18(24)28-3/h5-11,20H,4H2,1-3H3 |
InChI Key |
XCFRCIMMEYQNDM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=N1)C2=CC(=C(C=C2)OC)S(=O)(=O)NC3=CC=CC=C3C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized from nitriles using sodium azide in the presence of a catalyst such as zinc chloride.
Sulfonylation: The methoxyphenyl group is sulfonylated using sulfonyl chlorides under basic conditions.
Coupling Reaction: The tetrazole derivative is then coupled with the sulfonylated methoxyphenyl compound using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Esterification: Finally, the benzoate ester is formed through esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups or the tetrazole ring, leading to amines or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are typical.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include amines or reduced tetrazole derivatives.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Antiulcer Activity
Research indicates that this compound exhibits significant antiulcer properties. It has been shown to inhibit gastric acid secretion, which is beneficial for treating peptic ulcers and related gastrointestinal disorders. The mechanism of action likely involves interaction with specific enzymes responsible for gastric acid production, making it a candidate for further development as an antiulcer medication .
Antimicrobial Properties
Compounds containing tetrazole rings are often noted for their antimicrobial activities. Preliminary studies suggest that methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate may also possess antimicrobial properties, which could be explored for treating bacterial infections . Further investigations into its interactions with bacterial proteins are warranted to confirm these effects.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 2-Methoxybenzoate | Structure | Simple ester without sulfonamide or tetrazole groups |
| 3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide | Structure | Contains thiazole instead of sulfonamide; potential antimicrobial activity |
| Benzamide derivatives | Structure | Commonly used in medicinal chemistry; lack specific tetrazole functionality |
The distinct combination of a sulfonamide group, a tetrazole ring, and a methoxy-substituted phenyl moiety likely contributes to the compound's notable biological activities .
Future Directions and Research Needs
While preliminary findings highlight the potential applications of this compound as an antiulcer and antimicrobial agent, further research is essential. Future studies should focus on:
- Detailed pharmacodynamics and pharmacokinetics.
- In vivo efficacy studies to validate its therapeutic potential.
- Clinical trials to assess safety and effectiveness in humans.
Mechanism of Action
The mechanism of action for compounds containing the tetrazole ring often involves mimicking the carboxylate group, allowing them to interact with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions, stabilizing the compound within the active site of the target protein .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Structural and Functional Differences
- Tetrazole vs.
- Sulfonamide vs. Sulfanyl Linkages : The sulfonamide group (─SO₂NH─) in the target compound increases hydrophilicity and metabolic stability relative to sulfanyl (─S─) linkages in analogs like and , which may degrade more readily in vivo .
- The 2-methoxyphenyl moiety may confer electron-donating effects, stabilizing the sulfonamide linkage .
Biological Activity
Methyl 2-({[5-(1-ethyl-1H-tetrazol-5-yl)-2-methoxyphenyl]sulfonyl}amino)benzoate is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a tetrazole ring, which is known for its bioactivity. Its structure can be broken down as follows:
- Tetrazole moiety : Contributes to the biological activity by participating in various interactions with biological targets.
- Methoxyphenyl group : Enhances lipophilicity and may influence receptor binding.
- Sulfonamide linkage : Often associated with antibacterial and antitumor activities.
Antihypertensive Effects
Research indicates that compounds containing the tetrazole moiety exhibit significant antihypertensive properties. For instance, derivatives of tetrazole have been studied for their ability to inhibit angiotensin II receptors, leading to reduced blood pressure levels. The incorporation of a sulfonamide group further enhances this effect by improving binding affinity to target receptors .
Anticancer Properties
This compound has shown promise in preclinical studies as a potential anticancer agent. Its mechanism may involve the inhibition of specific kinases involved in tumor progression. A study focusing on similar compounds demonstrated that modifications in the phenyl ring significantly impacted their cytotoxicity against various cancer cell lines .
Anti-inflammatory Activity
The compound's anti-inflammatory properties are attributed to its ability to modulate cytokine production and inhibit inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which are crucial in diseases such as rheumatoid arthritis and inflammatory bowel disease .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound reveals several key findings:
| Modification | Effect on Activity |
|---|---|
| Tetrazole substitution | Increased affinity for angiotensin II receptors |
| Methoxy group position | Enhanced lipophilicity and receptor binding |
| Sulfonamide presence | Improved pharmacokinetic properties |
These modifications suggest that careful tuning of the chemical structure can optimize the desired biological effects.
Case Studies
- Antihypertensive Study : A clinical trial involving a related tetrazole compound demonstrated significant reductions in systolic and diastolic blood pressure in patients with hypertension, supporting the potential use of this compound for similar applications .
- Anticancer Research : In vitro studies on cancer cell lines showed that derivatives of this compound induced apoptosis and inhibited cell proliferation, indicating its potential as an anticancer therapeutic .
- Inflammation Model : Animal models treated with this compound exhibited reduced symptoms of inflammation, with histological analysis showing decreased infiltration of immune cells in affected tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
